[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate
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Overview
Description
“[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate” is a compound with the molecular formula C13H12N4O4S . It is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activity .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives often starts with 2,3-diaminopyridine derivatives, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine . A paper published in 1927 by Chichibabin and Kirsanov first described the production of a derivative of imidazo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to an imidazo[4,5-b]pyridine ring, which is further substituted with an amino group and a methyl group .Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives exhibit diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity . They also possess antiviral, antimicrobial, and cytotoxic activities .Physical and Chemical Properties Analysis
The compound has an average mass of 320.324 Da and a monoisotopic mass of 320.057922 Da .Properties
IUPAC Name |
[4-(2-amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-17-11-6-9(7-15-12(11)16-13(17)14)8-2-4-10(5-3-8)21-22(18,19)20/h2-7H,1H3,(H2,14,15,16)(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEWDBILXMYUPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OS(=O)(=O)O)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924230 |
Source
|
Record name | 4-(2-Imino-1-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)phenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122664-96-4 |
Source
|
Record name | 4-(2-Amino-1-methylimidazo(4,5-b)pyrid-6-yl)phenyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122664964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Imino-1-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)phenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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